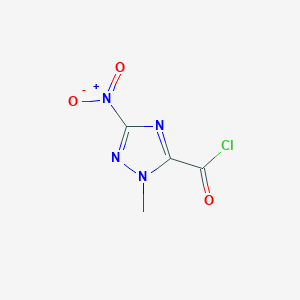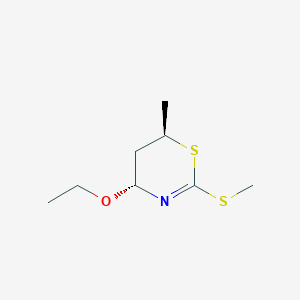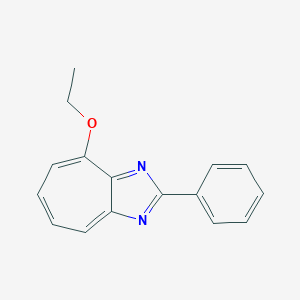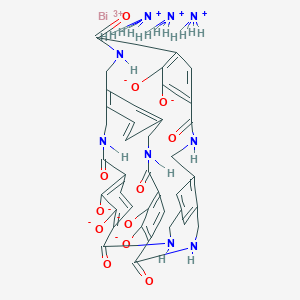
Tricatechol hexalactam-bismuth(III) complex
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricatechol hexalactam-bismuth(III) complex, also known as TTHBi, is a coordination compound that has gained attention in scientific research due to its potential applications in various fields. This complex has a unique structure that allows it to interact with biological molecules and exhibit promising biological activities.
作用機序
The mechanism of action of Tricatechol hexalactam-bismuth(III) complex is not fully understood. However, it is believed that the complex interacts with biological molecules such as proteins and nucleic acids, leading to their inhibition or activation. Tricatechol hexalactam-bismuth(III) complex has also been shown to induce apoptosis in cancer cells, which may be due to its ability to generate reactive oxygen species.
生化学的および生理学的効果
Tricatechol hexalactam-bismuth(III) complex has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. Tricatechol hexalactam-bismuth(III) complex has also been shown to inhibit viral replication, making it a potential candidate for the development of antiviral drugs. Additionally, Tricatechol hexalactam-bismuth(III) complex has been found to induce cell death in cancer cells, making it a promising anticancer agent.
実験室実験の利点と制限
One of the advantages of using Tricatechol hexalactam-bismuth(III) complex in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various fields of scientific research. However, one of the limitations of using Tricatechol hexalactam-bismuth(III) complex is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on Tricatechol hexalactam-bismuth(III) complex. One potential direction is the development of Tricatechol hexalactam-bismuth(III) complex-based drugs for the treatment of bacterial, fungal, and viral infections. Another potential direction is the use of Tricatechol hexalactam-bismuth(III) complex in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of Tricatechol hexalactam-bismuth(III) complex and its potential applications in various fields of scientific research.
合成法
The synthesis of Tricatechol hexalactam-bismuth(III) complex involves the reaction of tricatechol hexalactam ligand with bismuth(III) salt in a suitable solvent. The reaction mixture is then stirred and heated to form the complex. The purity and yield of the complex can be enhanced by using different purification techniques.
科学的研究の応用
Tricatechol hexalactam-bismuth(III) complex has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer activities. Additionally, Tricatechol hexalactam-bismuth(III) complex has been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
CAS番号 |
130343-57-6 |
|---|---|
製品名 |
Tricatechol hexalactam-bismuth(III) complex |
分子式 |
C42H42BiN9O12 |
分子量 |
1073.8 g/mol |
IUPAC名 |
triazanium;bismuth;6,11,22,27,34,39-hexaoxo-5,12,21,28,33,40-hexazaheptacyclo[15.14.10.27,10.223,26.235,38.13,30.014,19]octatetraconta-1,3(44),7,9,14(19),15,17,23,25,30,35,37,42,45,47-pentadecaene-8,9,24,25,36,37-hexolate |
InChI |
InChI=1S/C42H36N6O12.Bi.3H3N/c49-31-25-3-4-26(32(31)50)38(56)44-14-20-9-21-11-22(10-20)16-46-40(58)28-6-8-30(36(54)34(28)52)42(60)48-18-24-12-19(13-43-37(25)55)1-2-23(24)17-47-41(59)29-7-5-27(33(51)35(29)53)39(57)45-15-21;;;;/h1-12,49-54H,13-18H2,(H,43,55)(H,44,56)(H,45,57)(H,46,58)(H,47,59)(H,48,60);;3*1H3/q;+3;;;/p-3 |
InChIキー |
AWEPWLHYWOLXOP-UHFFFAOYSA-K |
SMILES |
C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[Bi+3] |
正規SMILES |
C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[Bi+3] |
その他のCAS番号 |
130343-57-6 |
同義語 |
hexalactam-bismuth tricatechol hexalactam-bismuth(III) complex |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B137184.png)
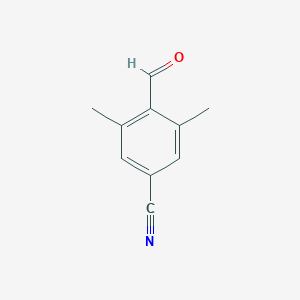
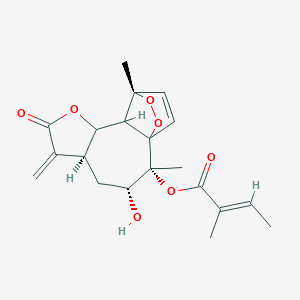
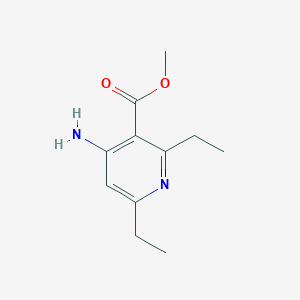
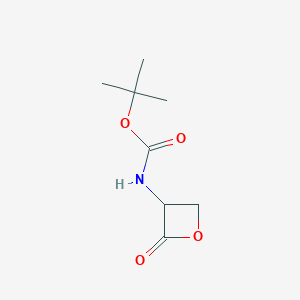
![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)
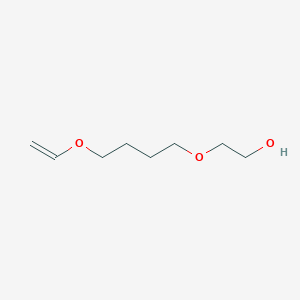
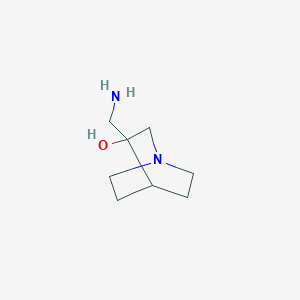
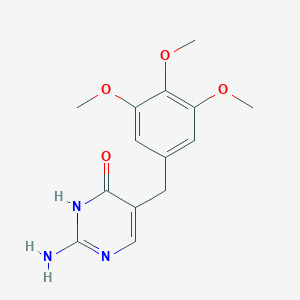
![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)
